1-[(3,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;oxalic acid
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Overview
Description
1-[(3,4-Difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;oxalic acid is a complex organic compound that combines a piperazine derivative with oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3,4-difluorobenzyl chloride with piperazine under basic conditions to form 1-(3,4-difluorobenzyl)piperazine.
Alkylation: The next step is the alkylation of the piperazine derivative with cinnamyl chloride to introduce the phenylprop-2-enyl group.
Formation of the Oxalate Salt: Finally, the compound is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,4-Difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
1-[(3,4-Difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;oxalic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting central nervous system disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interaction of piperazine derivatives with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[(3,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;oxalic acid involves its interaction with molecular targets such as receptors or enzymes. The compound’s piperazine core can interact with neurotransmitter receptors, potentially modulating their activity. The difluorophenyl and phenylprop-2-enyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)piperazine: A simpler derivative lacking the phenylprop-2-enyl group.
4-(3-Phenylprop-2-enyl)piperazine: A derivative lacking the difluorophenyl group.
1-(3,4-Difluorophenyl)-4-phenylpiperazine: A compound with a phenyl group instead of the phenylprop-2-enyl group.
Uniqueness: 1-[(3,4-Difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;oxalic acid is unique due to the combination of the difluorophenyl and phenylprop-2-enyl groups, which may confer enhanced pharmacological properties and specificity in binding to molecular targets.
This detailed article provides a comprehensive overview of the compound, including its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2.C2H2O4/c21-19-9-8-18(15-20(19)22)16-24-13-11-23(12-14-24)10-4-7-17-5-2-1-3-6-17;3-1(4)2(5)6/h1-9,15H,10-14,16H2;(H,3,4)(H,5,6)/b7-4+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZOKJNNNKIVRU-KQGICBIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC(=C(C=C3)F)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC(=C(C=C3)F)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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